methyl 2-amino-6-benzyl-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
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Overview
Description
Methyl 2-amino-6-benzyl-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of pyrano[3,2-c]pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyran ring, and various functional groups such as amino, benzyl, chlorophenyl, and carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-benzyl-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the construction of the pyridine ring through a condensation reaction between an appropriate aldehyde and an amine.
Formation of the Pyran Ring: The pyran ring is then formed by cyclization of the intermediate product obtained from the first step.
Functional Group Introduction: Various functional groups such as amino, benzyl, and chlorophenyl are introduced through substitution reactions using suitable reagents and catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced catalysts can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-benzyl-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-amino-6-benzyl-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of methyl 2-amino-6-benzyl-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity against influenza A.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral activity against Coxsackie B4 virus.
Uniqueness
Methyl 2-amino-6-benzyl-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is unique due to its specific structural features, which contribute to its diverse chemical reactivity and potential applications. Its combination of functional groups and fused ring system distinguishes it from other similar compounds, providing unique opportunities for scientific research and practical applications.
Properties
Molecular Formula |
C24H21ClN2O4 |
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Molecular Weight |
436.9 g/mol |
IUPAC Name |
methyl 2-amino-6-benzyl-4-(2-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C24H21ClN2O4/c1-14-12-18-20(23(28)27(14)13-15-8-4-3-5-9-15)19(16-10-6-7-11-17(16)25)21(22(26)31-18)24(29)30-2/h3-12,19H,13,26H2,1-2H3 |
InChI Key |
KCJFPFIWGVSXHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3Cl)C(=O)N1CC4=CC=CC=C4 |
Origin of Product |
United States |
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